molecular formula C9H5ClIN B1365794 4-Chloro-3-iodoquinoline CAS No. 590371-90-7

4-Chloro-3-iodoquinoline

Cat. No. B1365794
M. Wt: 289.5 g/mol
InChI Key: SFHOABWDLKHXAH-UHFFFAOYSA-N
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Description

4-Chloro-3-iodoquinoline is a chemical compound with the molecular formula C9H5ClIN . It is a solid substance and is used in various chemical reactions .


Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Chloro-3-iodoquinoline, has attracted a lot of attention from chemists due to their wide range of applicability. Many methods for the synthesis of substituted quinoline rings have been developed recently. Over the past five years, the majority of those reported have been based on cycloisomerization and cyclization processes .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-iodoquinoline consists of a benzene ring fused with a pyridine moiety . The average mass of the molecule is 289.500 Da, and the monoisotopic mass is 288.915497 Da .


Chemical Reactions Analysis

Quinoline and its derivatives, including 4-Chloro-3-iodoquinoline, are used in various chemical reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the methods used for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

4-Chloro-3-iodoquinoline is a solid substance . It has a molecular formula of C9H5ClIN and an average mass of 289.500 Da .

Scientific Research Applications

Cross-Coupling Reactions in Organic Synthesis

4-Chloro-3-iodoquinoline is used in organic synthesis, particularly in cross-coupling reactions. The conditions for selective stepwise substitution of iodine and chlorine atoms in this compound allow the synthesis of various diarylquinolines with different aryl groups. This process can be achieved in a one-pot procedure, yielding high product quantities (Tsvetkov et al., 2002). Additionally, the compound has been used in the palladium-catalyzed Suzuki cross-coupling reactions for the synthesis of 2,3,4-triarylquinolines, demonstrating its versatility in organic synthesis (Mphahlele, 2010).

Synthesis of Polyfunctionalized Quinolines

4-Chloro-3-iodoquinoline serves as a substrate for the synthesis of various polyfunctionalized quinolines. These include 2,3-diaryl-4-methoxyquinolines and other derivatives, achieved through sequential functionalization. Such compounds have potential applications in diverse fields like medicinal chemistry and material science (Mphahlele & Mtshemla, 2008).

In Drug Development and Antitumor Activity

Though not directly related to 4-chloro-3-iodoquinoline, its structural analogs, such as halogen-substituted quinolines, have been studied for potential antitumor activities. These studies provide insights into the structural-activity relationships of such compounds, which could inform future research involving 4-chloro-3-iodoquinoline derivatives (Lin & Loo, 1978).

Safety And Hazards

While specific safety and hazard information for 4-Chloro-3-iodoquinoline is not available, it’s important to handle all chemical compounds with care and appropriate protective measures .

Future Directions

The synthesis of quinoline derivatives, including 4-Chloro-3-iodoquinoline, is a field of active research. New methods for the synthesis of these compounds are being developed, and their applications in various fields are being explored .

properties

IUPAC Name

4-chloro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHOABWDLKHXAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460299
Record name 4-Chloro-3-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-iodoquinoline

CAS RN

590371-90-7
Record name 4-Chloro-3-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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